molecular formula C15H13ClN2S B2414780 5-chloro-2-(phenethylthio)-1H-benzo[d]imidazole CAS No. 867041-78-9

5-chloro-2-(phenethylthio)-1H-benzo[d]imidazole

Cat. No. B2414780
CAS RN: 867041-78-9
M. Wt: 288.79
InChI Key: RPCOOGCTDMZLDU-UHFFFAOYSA-N
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Description

5-chloro-2-(phenethylthio)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CI-994 or Tacedinaline and is a member of the benzimidazole class of compounds.

Scientific Research Applications

Synthesis and Properties

The synthesis and characterization of compounds related to 5-chloro-2-(phenethylthio)-1H-benzo[d]imidazole have been a subject of interest due to their potential therapeutic applications. For instance, research on the synthesis and properties of related antileukemic agents demonstrates the compound's instability but also highlights methods for stable preparation and storage, indicating its significance in pharmaceutical sciences (Shealy, et al., 1968).

Antioxidant Activities

Novel derivatives have been synthesized and evaluated for their in vitro antioxidant properties. These studies reveal compounds with significant inhibitory effects on lipid peroxidation and free radical scavenging capacities, underscoring the potential of this compound derivatives in antioxidant applications (Alp, et al., 2015).

Antibacterial and Antifungal Activities

Research into novel thiazolidinone derivatives, including those related to this compound, has demonstrated their effective antibacterial and antifungal activities. These findings suggest potential applications in combating infectious diseases (Bhatt, et al., 2013).

Tuberculostatic Activity

A series of 2-(2-phenalkyl)-1H-benzo[d]imidazole derivatives have been synthesized and evaluated for their tuberculostatic activity against Mycobacterium tuberculosis strains. This research highlights the therapeutic potential of these compounds in treating tuberculosis, with some derivatives showing high activity and selectivity for M. tuberculosis over eukaryotic cells (Gobis, et al., 2015).

Ferroelectricity and Antiferroelectricity

The imidazole unit's chemical stability and ability to bind molecules into a dipolar chain have been leveraged to demonstrate ferroelectricity and antiferroelectricity in benzimidazoles at room temperature. This research offers promising directions for developing lead- and rare-metal-free ferroelectric devices (Horiuchi, et al., 2012).

properties

IUPAC Name

6-chloro-2-(2-phenylethylsulfanyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c16-12-6-7-13-14(10-12)18-15(17-13)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCOOGCTDMZLDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NC3=C(N2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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